1-{2-[(2-Bromophenyl)methoxy]phenyl}propan-1-amine hydrochloride
Description
1-{2-[(2-Bromophenyl)methoxy]phenyl}propan-1-amine hydrochloride is a synthetic amine derivative featuring a propan-1-amine backbone substituted with a 2-bromophenylmethoxy group at the ortho position of the phenyl ring. The bromine atom introduces electron-withdrawing effects, while the methoxy group may influence solubility and binding interactions.
Properties
IUPAC Name |
1-[2-[(2-bromophenyl)methoxy]phenyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO.ClH/c1-2-15(18)13-8-4-6-10-16(13)19-11-12-7-3-5-9-14(12)17;/h3-10,15H,2,11,18H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVHRJAFHGAHSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1OCC2=CC=CC=C2Br)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds often interact with receptors or enzymes in the body to exert their effects .
Mode of Action
It’s known that compounds with similar structures can undergo reactions at the benzylic position, which include free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds can influence various biochemical pathways, including those involving free radical reactions and nucleophilic substitutions .
Pharmacokinetics
The compound’s molecular weight (35669) and physical form (powder) suggest that it could be absorbed and distributed in the body . The exact impact on bioavailability would depend on various factors, including the route of administration and the individual’s physiological condition.
Result of Action
The compound’s interactions with its targets and its influence on biochemical pathways would likely result in changes at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets . .
Biological Activity
1-{2-[(2-Bromophenyl)methoxy]phenyl}propan-1-amine hydrochloride, also known by its IUPAC name, is a synthetic organic compound with the molecular formula and a molecular weight of approximately 356.7 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of compounds structurally similar to this compound. For instance, various monomeric alkaloids have been evaluated for their antibacterial and antifungal activities. The findings suggest that halogen substituents, such as bromine, can enhance bioactivity against both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Activity Type | MIC (mg/mL) | Target Organisms |
|---|---|---|---|
| Compound A | Antibacterial | 0.0039 | S. aureus, E. coli |
| Compound B | Antifungal | 0.0048 | C. albicans |
| This compound | TBD | TBD | TBD |
Neuropharmacological Effects
In the context of neuropharmacology, compounds with similar structures have shown promise in modulating neurotransmitter systems. For example, certain derivatives have been noted for their ability to interact with adenosinergic receptors, which play a crucial role in various neurological functions . The modulation of these receptors may lead to therapeutic effects in conditions such as Huntington's disease.
Case Studies
A notable case study involved the administration of similar compounds in animal models, demonstrating significant improvements in motor coordination and reductions in neurotoxic aggregates . These findings suggest that this compound could potentially exhibit similar neuroprotective effects.
Table 2: Summary of Case Study Findings
| Study Reference | Model Used | Treatment | Outcome |
|---|---|---|---|
| Study on Neuroprotective Effects | Transgenic Mice | Similar Compound | Improved motor function |
| Antibacterial Activity Study | In vitro | Various Alkaloids | Inhibition of bacterial growth |
Physical Characteristics
The compound appears as a powder and is typically stored at room temperature. Its safety data is currently limited; therefore, handling precautions should be observed until comprehensive safety evaluations are available .
Structural Information
The structural formula can be represented as follows:
This structure indicates the presence of a methoxy group and a bromophenyl moiety, which are crucial for its biological activity.
Scientific Research Applications
Medicinal Chemistry
1. Antidepressant Potential
Research indicates that compounds similar to 1-{2-[(2-Bromophenyl)methoxy]phenyl}propan-1-amine hydrochloride may exhibit antidepressant-like effects. The presence of the bromophenyl and methoxy groups can enhance the interaction with neurotransmitter systems, particularly serotonin receptors, which are crucial in mood regulation. Studies on related compounds have shown promise in preclinical models for treating depression .
2. Neuroprotective Effects
The compound's structural characteristics suggest potential neuroprotective properties. Compounds with similar configurations have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This application is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
3. Anticancer Activity
Preliminary studies have suggested that derivatives of this compound may possess anticancer properties. The bromophenyl moiety is known for its ability to interact with various cellular pathways involved in cancer progression. Research into similar compounds has indicated potential efficacy against various cancer cell lines, making this a promising area for future investigations .
Case Study 1: Antidepressant Activity
A study published in a peer-reviewed journal investigated the antidepressant effects of a structurally similar compound. The research utilized animal models to assess behavioral changes after administration of the compound. Results indicated significant reductions in depressive-like behaviors, suggesting a mechanism involving serotonin receptor modulation .
Case Study 2: Neuroprotection
In vitro studies have demonstrated that related compounds can inhibit neuronal cell death induced by oxidative stress. These findings were supported by assays measuring cell viability and apoptosis markers, indicating that the methoxy group might play a crucial role in enhancing neuroprotective effects .
Case Study 3: Anticancer Properties
A recent investigation into the anticancer effects of bromophenyl-containing compounds showed promising results against breast cancer cell lines. The study highlighted the importance of further exploring the structure-activity relationship (SAR) to optimize efficacy and reduce toxicity .
Comparison with Similar Compounds
Structural Analogues with Halogen Substitutions
1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine Hydrochloride
- Structure : Features a 3-bromophenyl group (meta-bromo substitution) and a dimethylated propane chain.
- Molecular Formula : C₁₁H₁₇BrClN
- Molar Mass : 278.62 g/mol
- Key Differences : The bromine is at the meta position, and the propane chain has two methyl groups, enhancing steric bulk compared to the target compound. This substitution pattern may alter receptor binding kinetics .
1-(2-Fluorophenyl)propan-1-amine Hydrochloride
- Structure : Fluorine substituent at the ortho position instead of bromine; lacks the methoxy group.
- Molecular Formula : C₉H₁₃ClFN
- Molar Mass : 189.66 g/mol
- Key Differences : Fluorine’s smaller atomic radius and stronger electron-withdrawing effects could increase metabolic stability but reduce lipophilicity compared to bromine .
1-(2-Bromophenyl)propan-2-amine Hydrochloride
- Structure : Bromine at the ortho position, but the amine is on the second carbon of the propane chain.
- Molecular Formula : C₉H₁₃BrClN
- Molar Mass : 250.57 g/mol
- Key Differences : The altered amine position (propan-2-amine vs. propan-1-amine) may significantly impact stereoelectronic properties and biological activity .
Analogues with Trifluoromethyl and Methoxy Groups
1-(3-(Trifluoromethyl)phenyl)propan-1-amine Hydrochloride
- Structure : Contains a trifluoromethyl (-CF₃) group at the meta position.
- Molecular Formula : C₁₀H₁₁F₃ClN
- Molar Mass : 239.67 g/mol
1-(2-Methoxyphenyl)propan-1-amine Hydrochloride
- Structure : Methoxy (-OCH₃) substituent at the ortho position instead of bromine.
- Molecular Formula: C₁₀H₁₆ClNO
- Molar Mass : 217.69 g/mol (estimated)
- Key Differences : The methoxy group’s electron-donating nature may improve solubility but reduce receptor affinity compared to bromine .
Stereochemical Variants
(S)-1-(2-(Trifluoromethyl)phenyl)propan-1-amine Hydrochloride
- Structure : Stereospecific (S)-configuration at the chiral center.
- Molecular Formula : C₁₀H₁₁F₃ClN
- Molar Mass : 239.67 g/mol
- Key Differences : Enantiomeric purity can dramatically influence pharmacological activity, as seen in GPCR-targeting drugs like cinacalcet .
Molecular Properties
| Compound Name | Substituent(s) | Molecular Formula | Molar Mass (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | 2-Br, 2-OCH₂C₆H₄Br | Not Provided† | Not Provided† | Bromine and methoxy dual effects |
| 1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine HCl | 3-Br, dimethyl propane | C₁₁H₁₇BrClN | 278.62 | Steric bulk from methyl groups |
| 1-(2-Fluorophenyl)propan-1-amine HCl | 2-F | C₉H₁₃ClFN | 189.66 | High electronegativity |
| 1-(2-Methoxyphenyl)propan-1-amine HCl | 2-OCH₃ | C₁₀H₁₆ClNO | ~217.69 | Improved solubility |
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
